2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 886361-56-4
VCID: VC1998290
InChI: InChI=1S/C14H18N4OS/c1-14(2,3)9-6-4-8(5-7-9)11-10(12(19)18-16)17-13(15)20-11/h4-7H,16H2,1-3H3,(H2,15,17)(H,18,19)
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)NN
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39 g/mol

2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide

CAS No.: 886361-56-4

Cat. No.: VC1998290

Molecular Formula: C14H18N4OS

Molecular Weight: 290.39 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide - 886361-56-4

Specification

CAS No. 886361-56-4
Molecular Formula C14H18N4OS
Molecular Weight 290.39 g/mol
IUPAC Name 2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carbohydrazide
Standard InChI InChI=1S/C14H18N4OS/c1-14(2,3)9-6-4-8(5-7-9)11-10(12(19)18-16)17-13(15)20-11/h4-7H,16H2,1-3H3,(H2,15,17)(H,18,19)
Standard InChI Key WFDXCPJYLOJYOW-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)NN
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)NN

Introduction

Chemical Structure and Identification

2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide is a heterocyclic compound belonging to the thiazole class. The molecule contains multiple functional groups organized around a central thiazole core, which contributes to its diverse chemical reactivity and biological potential.

Basic Identification Parameters

The compound is characterized by the following key identifiers:

ParameterValue
CAS Registry Number886361-56-4
Molecular FormulaC₁₄H₁₈N₄OS
Molecular Weight290.39 g/mol
PubChem CID2763596
InChI KeyWFDXCPJYLOJYOW-UHFFFAOYSA-N

Structural Features

The compound combines several key structural elements that define its properties:

  • A central thiazole heterocyclic ring (5-membered ring containing sulfur and nitrogen)

  • An amino group at the 2-position of the thiazole ring

  • A 4-(tert-butyl)phenyl substituent at the 5-position

  • A carbohydrazide group (−CONHNH₂) at the 4-position

The canonical SMILES notation for this compound is CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)NN . This representation captures the complete connectivity and spatial arrangement of atoms in the molecule.

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide determine its behavior in various experimental and application contexts.

Physical Properties

Although experimental data on physical properties is limited, some properties can be inferred from its structure and similar compounds:

  • Physical State: Solid at room temperature

  • Solubility: Moderately soluble in organic solvents like ethanol, methanol, and DMSO; limited solubility in water

  • Stability: Relatively stable under normal laboratory conditions

Chemical Reactivity

The compound demonstrates reactivity patterns consistent with its functional groups:

  • The amino group at position 2 of the thiazole ring can participate in nucleophilic reactions

  • The carbohydrazide group can undergo condensation reactions with carbonyl compounds

  • The tert-butyl group enhances lipophilicity and provides steric effects that influence reactions

  • The thiazole ring can participate in various heterocyclic transformations

Synthesis Methods

The synthesis of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide typically involves multiple reaction steps focused on constructing the thiazole core with appropriate substitutions.

Electrochemical Synthesis

Recent advancements include electrochemical methods for synthesizing 2-aminothiazoles. As reported by Yang et al., a one-pot electrochemical synthesis can be employed using active methylene ketones and thioureas mediated by NH₄I . This approach offers potential advantages including:

  • Milder reaction conditions

  • Reduced use of hazardous reagents

  • Potential for higher yields

  • Environmentally friendly methodology

The reaction typically employs a graphite electrode system with a supporting electrolyte in a mixed solvent system of DMSO and water, with controlled electrical current providing the driving force for the reaction .

Chemical Reactions and Transformations

2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide can undergo various chemical transformations, making it valuable in synthetic chemistry.

Oxidation Reactions

The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically target the carbohydrazide group and can lead to various transformations depending on reaction conditions.

Reduction Reactions

Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The carbohydrazide group is particularly susceptible to reduction, which can yield different nitrogen-containing derivatives.

Substitution Reactions

Both the amino and carbohydrazide groups can participate in substitution reactions:

  • The amino group can react with electrophiles to form substituted amines

  • The carbohydrazide group can undergo nucleophilic substitution reactions

  • The terminal -NH₂ of the carbohydrazide can condense with carbonyl compounds to form hydrazones

These reactions typically employ organic solvents like ethanol or methanol, and may require acid or base catalysts depending on the specific transformation.

Biological Activities

The biological activity profile of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide is consistent with the broader class of 2-aminothiazole derivatives, which have demonstrated diverse pharmacological properties.

Anticancer Activity

Compounds with the 2-aminothiazole scaffold have shown significant anticancer potential through various mechanisms:

Enzyme Inhibition

The compound may inhibit specific enzymes associated with cell proliferation. Studies on related compounds indicate that 2-aminothiazole derivatives can interact with kinases involved in cell signaling pathways through hydrogen bonding and hydrophobic interactions .

Apoptosis Induction

Research on related thiazole derivatives has demonstrated their ability to induce apoptosis in cancer cells through the activation of caspases, which are pivotal enzymes in the programmed cell death pathway . The structural features of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide, particularly the tert-butylphenyl group, may enhance this activity by increasing cellular penetration.

Structure-Activity Relationships

The biological activity of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide is influenced by several structural factors:

Structural ElementContribution to Activity
Thiazole CoreEssential for binding to biological targets; provides rigidity and specific geometric orientation
2-Amino GroupParticipates in hydrogen bonding with target proteins; critical for recognition by biological receptors
Tert-butylphenyl GroupEnhances lipophilicity; improves membrane permeability; provides hydrophobic interactions with target binding sites
Carbohydrazide GroupOffers additional hydrogen bonding sites; provides opportunity for further derivatization; may contribute to water solubility

Comparison with Similar Compounds

Understanding the structural and functional relationships between 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide and related compounds provides insights into its unique properties and potential applications.

2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

This related compound (CAS: 100987-04-0) differs in the heterocyclic ring structure, containing a 1,3,4-thiadiazole instead of a thiazole . Key differences include:

  • Molecular formula: C₁₂H₁₅N₃S (compared to C₁₄H₁₈N₄OS)

  • Molecular weight: 233.33 g/mol (compared to 290.39 g/mol)

  • Lacks the carbohydrazide group

  • Contains an additional nitrogen in the heterocyclic ring

This structural variation likely affects biological activity and chemical reactivity profiles.

2-Amino-5-(4-(tert-butyl)phenyl)-1,3-thiazole-4-carboxylic acid

This compound (CAS: 923176-65-2) features a carboxylic acid group instead of the carbohydrazide group . The differences include:

  • Molecular formula: C₁₄H₁₆N₂O₂S

  • Molecular weight: 276.35 g/mol

  • Different hydrogen bonding capabilities

  • Different reactivity pattern, particularly in condensation reactions

  • Likely displays greater acidity

Structure-Property Relationships

The following table summarizes the comparative properties of these related compounds:

CompoundMolecular WeightFunctional GroupsExpected SolubilityExpected Reactivity
2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide290.39 g/molAmino, carbohydrazideModerate in organic solventsNucleophilic at amino group; condensation at carbohydrazide
2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole233.33 g/molAmino onlyHigher in non-polar solventsLimited to amino group reactions
2-Amino-5-(4-(tert-butyl)phenyl)-1,3-thiazole-4-carboxylic acid276.35 g/molAmino, carboxylic acidHigher in polar solvents; potential salt formationAcid-base reactions; esterification; amide formation

Future Research Directions

The current understanding of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide suggests several promising avenues for future research.

Optimization of Synthetic Methods

Future research should focus on developing more efficient synthetic routes:

  • Green chemistry approaches to minimize environmental impact

  • Scalable methods for industrial production

  • Stereoselective synthesis if applicable

  • Further exploration of electrochemical methods

Exploration of Biological Activities

Additional biological studies should investigate:

  • Comprehensive pharmacological profiling

  • Target identification and validation

  • Structure-activity relationship studies

  • Combination effects with established therapeutic agents

  • Toxicity and safety assessments

Computational Studies

Computational approaches could provide deeper insights into:

  • Binding modes with potential biological targets

  • Prediction of physicochemical properties

  • Quantum mechanical studies of reactivity

  • Molecular dynamics simulations of interactions with biomolecules

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